molecular formula C6H9NS B8801308 5-Ethyl-2-methylthiazole CAS No. 19961-52-5

5-Ethyl-2-methylthiazole

Cat. No.: B8801308
CAS No.: 19961-52-5
M. Wt: 127.21 g/mol
InChI Key: JIZHATVFRZONHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-2-methylthiazole (CAS 19961-52-5) is an organic compound belonging to the class of 2,5-disubstituted thiazoles . This compound is primarily utilized as a flavor and fragrance ingredient in research and development. It is approved as a flavoring agent by FEMA (GRAS# 4388) and JECFA . Researchers value this compound for its distinct organoleptic properties, described as having a chocolate, fishy, pyrazine odor and a burnt, alliaceous, metallic acrylate taste . It has been identified as a volatile component in various foods, including mushrooms (Agaricus bisporus, Pleurotus ostreatus) and coffee (Coffea arabica), suggesting its utility as a potential biomarker for the consumption of these products . This compound is a clear liquid with a boiling point of approximately 170 °C at 760 mmHg and a flash point of about 57 °C (134 °F) . It has an estimated water solubility of 592 mg/L at 25 °C and an estimated logP (o/w) of 1.427, indicating moderate hydrophobicity . This product is intended for Research Use Only and is not meant for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and disposal of the chemical. Please refer to the Safety Data Sheet for comprehensive hazard and risk management information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19961-52-5

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

5-ethyl-2-methyl-1,3-thiazole

InChI

InChI=1S/C6H9NS/c1-3-6-4-7-5(2)8-6/h4H,3H2,1-2H3

InChI Key

JIZHATVFRZONHT-UHFFFAOYSA-N

SMILES

CCC1=CN=C(S1)C

Canonical SMILES

CCC1=CN=C(S1)C

boiling_point

170.00 °C. @ 760.00 mm Hg

density

1.026-1.036 (20°)

melting_point

124 °C

physical_description

Solid
Colourless liquid;  Nutty chocolate aroma with fishy pyrazine notes

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies of 5 Ethyl 2 Methylthiazole

Advanced Catalytic Strategies in 5-Ethyl-2-methylthiazole Synthesis

Biocatalytic Approaches in this compound Synthesis

The application of enzymes in organic synthesis offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. In the realm of thiazole (B1198619) chemistry, biocatalysis is an emerging field, particularly for the functionalization of the thiazole core.

A notable advancement is the use of halogenase enzymes for the specific bromination of 2-aminothiazole (B372263) derivatives. acs.org Researchers have demonstrated a biocatalytic method using a vanadium-dependent brominase from marine macroalgae for the enzymatic bromination of various 2-aminothiazoles. acs.org This process operates in an aqueous solvent under mild conditions, showcasing a green alternative to traditional chemical halogenation which often requires harsh reagents. acs.org

The significance of this biocatalytic approach lies in its high regioselectivity, typically targeting the C5-position of the thiazole ring. The enzymatically produced brominated thiazoles can be used directly in subsequent cross-coupling reactions, such as the Suzuki-Miyaura reaction, without the need for intermediate purification steps. This one-pot, multi-step enzymatic and chemical process has been successfully applied to derivatize complex molecules, including clinically administered cephalosporin (B10832234) antibiotics. acs.org While direct biocatalytic synthesis of the this compound core is still an area of development, these functionalization strategies highlight the immense potential of enzymes in creating diverse and complex thiazole derivatives sustainably.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. These strategies focus on the use of benign solvents, maximizing atom economy, and utilizing renewable resources.

Traditional organic syntheses often rely on volatile and toxic organic solvents. Shifting to solvent-free conditions or using water as a reaction medium represents a significant step towards greener processes. bepls.comresearchgate.net

Several eco-friendly methods for synthesizing thiazole derivatives have been reported:

Aqueous Synthesis: An efficient, one-pot synthesis of 2-aminothiazole derivatives has been developed using water as the solvent. jocpr.com This method involves the reaction of ketones with a bromine source, such as aqueous hydrobromic acid and hydrogen peroxide, followed by condensation with thiourea (B124793). jocpr.com Similarly, a one-pot procedure for synthesizing ethyl 2-substituted-4-methylthiazole-5-carboxylates uses a water-tetrahydrofuran (THF) solvent system, improving yields and avoiding chlorinated solvents. tandfonline.com

Solvent-Free Synthesis: Reactions conducted under solvent-free conditions, often with microwave irradiation, can dramatically reduce reaction times and waste. hbu.edu.cn A catalyst-free and solvent-free reaction between phenacyl halides and thiourea or thioacetamide (B46855) yields 2-aminothiazoles and 2-methylthiazoles in 5-15 minutes with high yields (85%-98%). hbu.edu.cn Another environmentally benign protocol describes the regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles by triturating (grinding) unsymmetrical 1,3-diketones with N-bromosuccinimide and thioamides under solvent-free conditions. researchgate.net

MethodKey ReagentsSolvent/ConditionKey AdvantagesReference
One-pot aminothiazole synthesisKetones, HBr/H₂O₂, ThioureaWaterEnvironmentally benign, avoids corrosive liquid bromine jocpr.com
One-pot carboxylate synthesisEthyl acetoacetate, NBS, ThioureaWater/THFHigh yield (72%), avoids toxic reagents tandfonline.com
Solvent-free aminothiazole synthesisPhenacyl halides, ThioureaSolvent-freeRapid (5-15 min), high yields, easy work-up hbu.edu.cn
Microwave-assisted domino reactionArylglyoxals, 1,3-dicarbonyls, ThioamidesWater, MicrowaveCatalyst-free, short reaction time, high yields researchgate.net
Solvent-free regioselective synthesis1,3-Diketones, NBS, ThioamidesSolvent-free (grinding)Ecologically desirable, exclusive formation of a single isomer researchgate.net

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. Processes with high atom economy are inherently less wasteful.

Multicomponent reactions (MCRs) are prime examples of atom-economical processes. nih.gov These one-pot reactions combine three or more starting materials to form a product that contains the essential parts of all reactants, minimizing the formation of byproducts. The synthesis of various thiazole derivatives via one-pot, three-component reactions exemplifies this approach, offering high efficiency and sustainability. nih.govsemanticscholar.org By telescoping multiple reaction steps into a single operation, these methods reduce the need for purification of intermediates, thereby saving solvents, energy, and minimizing chemical waste. tandfonline.comresearchgate.net

The transition from petrochemical-based feedstocks to renewable, biomass-derived starting materials is a critical goal for sustainable chemistry. Biofuran aldehydes, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are key platform chemicals derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. mdpi.com

There is growing interest in using these furanics to produce valuable chemicals, including heterocyclic compounds. Research has demonstrated the synthesis of N,S-heterocyclic carbene catalysts from thiazolium ionic liquids, which are effective in the self-coupling of furfural and HMF. mdpi.com While a direct, high-yield synthesis of this compound from renewable feedstocks is not yet widely established, the use of biomass-derived precursors to create related thiazole structures paves the way for future sustainable synthetic routes. mdpi.com For instance, the synthesis of 4-methyl-5-(2-hydroxyethyl)-thiazole, a related flavor compound, has been achieved from 3-acetylpropanol, a precursor that could potentially be sourced from biorenewable pathways. google.com

Derivatization and Functionalization of the this compound Core

Creating diverse libraries of thiazole derivatives often requires the selective introduction of new functional groups onto a pre-formed thiazole ring. The ability to control the position of this functionalization, known as regioselectivity, is paramount for developing structure-activity relationships in drug discovery.

Several advanced methods have been developed for the regioselective functionalization of the thiazole nucleus, particularly at the C5 position.

Direct C-H Bond Arylation: A powerful strategy for forming carbon-carbon bonds is the direct arylation of C-H bonds, which avoids the need for pre-functionalized starting materials. An air- and moisture-stable α-diimine nickel(II) complex has been shown to effectively catalyze the direct C5-H bond arylation of various thiazole derivatives. researchgate.net This method operates under relatively mild conditions (80 °C) with low catalyst loading and produces mono- or diarylated thiazoles. researchgate.net DFT calculations suggest the mechanism proceeds via an electrophilic aromatic substitution pathway. researchgate.net

One-Pot Regioselective Synthesis: An efficient, solvent-free, one-pot method allows for the regioselective synthesis of 2-aryl/hetaryl-4-methyl-5-acylthiazoles. researchgate.net The process involves the in situ generation of an α-bromo-1,3-diketone, which then reacts with a thioamide. This protocol exhibits broad functional group tolerance and results in the exclusive formation of the C5-acylated regioisomer in high yields. researchgate.net

Biocatalytic Halogenation: As mentioned previously, the use of vanadium-dependent halogenase enzymes provides an exceptionally regioselective method for functionalizing 2-aminothiazoles at the C5 position with bromine. acs.org This enzymatic approach is highly specific and operates under green, aqueous conditions, offering a sustainable route to versatile C5-bromo-thiazole intermediates ready for further chemical modification. acs.org

StrategyTarget PositionKey Reagents/CatalystConditionsKey FeaturesReference
Direct C-H ArylationC5α-Diimine Nickel(II) complex, Aryl halide80 °C, AerobicLow catalyst loading, avoids pre-functionalization researchgate.net
One-Pot AcylationC51,3-Diketone, NBS, ThioamideSolvent-free (grinding)Exclusive formation of one regioisomer, high yields researchgate.net
Biocatalytic BrominationC5Vanadium-dependent brominase, KBr, H₂O₂Aqueous buffer, MildHigh regioselectivity, green conditions, compatible with subsequent reactions acs.org

Synthesis of Analogs and Precursors for Structure-Activity Relationship Studies

The synthesis of analogs and precursors of this compound is fundamental to exploring its structure-activity relationships (SAR), particularly in the development of new therapeutic agents. By systematically modifying the thiazole core and its substituents, researchers can probe interactions with biological targets and optimize pharmacological properties.

A significant area of investigation involves the synthesis of thiazole-containing peptidomimetics to understand and modulate the function of P-glycoprotein (P-gp), a key protein in multidrug resistance. nih.gov Starting from a lead compound, a series of substituted (S)-amino acid-derived thiazole analogs have been synthesized. nih.gov The general strategy involves constructing the thiazole ring from amino-protected (S)-amino acids, which are first converted to amides, then to thioamides, and subsequently cyclized to form the bis-protected thiazole. nih.gov For instance, the synthesis of various analogs begins with the coupling of Boc-protected amines with a carboxylic acid-functionalized thiazole, followed by deprotection and subsequent coupling with other moieties to create a diverse library of compounds for SAR studies. nih.gov

Another approach focuses on creating analogs for G-protein-coupled receptors like TGR5. Research into 4-phenoxythiazol-5-carboxamides as TGR5 agonists has led to extensive SAR studies on the thiazole ring. jst.go.jp To explore the impact of the 2-position substituent, a series of derivatives were synthesized with ethyl, isopropyl, phenyl, or 2-pyridyl groups, comparing them to the initial 2-methyl scaffold. jst.go.jp These studies revealed that while the 2-methyl-thiazole derivatives showed excellent potency, substitutions with larger groups like ethyl or isopropyl led to a decrease in activity against both human and mouse TGR5. jst.go.jp This suggests that steric hindrance at this position can negatively impact receptor binding. The in vitro activity for 2-substituted-thiazole derivatives generally followed the order: methyl > 2-pyridyl > phenyl > ethyl > isopropyl. jst.go.jp

The synthesis of precursors like ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives is also crucial, as these are versatile building blocks for more complex, biologically active molecules. tandfonline.com One-pot procedures have been developed to synthesize these precursors efficiently from readily available starting materials like ethyl acetoacetate, N-bromosuccinimide (NBS), and various thioureas. tandfonline.com These methods offer an advantage over traditional two-step syntheses by providing higher yields and simplifying the work-up process. tandfonline.com These precursors can then be modified, for example, by creating thiazole-1,2,3-triazole hybrids to screen for activity against cancer cell lines. ajgreenchem.com

Table 1: Synthesis of Thiazole Analogs for P-glycoprotein SAR Studies nih.govThis table is interactive and can be sorted by clicking on the headers.

Starting Material/Precursor Synthetic Step Resulting Analog Structure Purpose of Synthesis
Boc-protected amines Coupling with thiazole carboxylic acid (6), followed by deprotection and further coupling. Variously substituted N-terminus and C-terminus analogs. To identify inhibitors of P-gp ATPase activity.
(S)-amino acids Conversion to amides, then thioamides, followed by cyclization. Thiazoles derived from different amino acids (e.g., Valine). To probe the substrate-binding site of P-gp.
Carboxamides (39, 53) Reaction with Lawesson's reagent. Thioamide analogues (81-84). To evaluate the effect of replacing the amide bond with a thioamide bond.

Table 2: Structure-Activity Relationship of 2-Substituted-Thiazole Analogs as TGR5 Agonists jst.go.jpThis table is interactive and can be sorted by clicking on the headers.

2-Position Substituent In Vitro Potency (hTGR5 EC₅₀) In Vitro Potency (mTGR5 EC₅₀) Key SAR Finding
Methyl ~1 nM Weaker than hTGR5 High potency, serves as a benchmark.
Ethyl Less potent than methyl Weaker than hTGR5 Decreased activity, suggesting steric intolerance.
Isopropyl Less potent than ethyl Weaker than hTGR5 Further decrease in activity, confirming steric hindrance.
Phenyl Less potent than 2-pyridyl Weaker than hTGR5 Planar group, but less effective than smaller substituents.
2-Pyridyl More potent than phenyl Weaker than hTGR5 Potency between methyl and phenyl, suggesting electronic and steric effects.

Chemoenzymatic Transformations and Modifications

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, often under mild, environmentally friendly conditions, which is particularly advantageous for complex molecules like thiazole derivatives. This approach combines the flexibility of chemical synthesis with the precision of biocatalysis.

A notable application is the enzymatic synthesis of thiazole-CoA derivatives, which are crucial starter units for polyketide biosynthesis. mdpi.com Researchers have successfully used an engineered benzoate (B1203000) CoA ligase (BadA) to synthesize various thiazole-carboxyl-CoA molecules, including 2-methylthiazole-5-carboxyl-CoA and 4-methylthiazole-5-carboxyl-CoA. mdpi.comresearchgate.net The process involves incubating the corresponding thiazole carboxylic acid with coenzyme A (CoA), ATP, and the purified enzyme. mdpi.com The high specificity of the enzyme allows for the production of these unusual CoA starters, which can then be used by other enzymes like stilbene (B7821643) synthase (STS) to create novel polyketide products with potential biological activity. mdpi.comresearchgate.net

Biocatalytic halogenation represents another powerful strategy for modifying thiazole rings. A brominase from marine macroalgae has been employed for the enzymatic bromination of 2-aminothiazoles under mild, aqueous conditions. acs.org This method is directly compatible with subsequent Suzuki–Miyaura cross-coupling reactions, allowing for the straightforward introduction of aryl groups onto the thiazole core without the need for intermediate purification steps. acs.org This chemoenzymatic sequence provides a green and efficient route to derivatized thiazoles, including those found in clinically administered cephalosporin antibiotics. acs.org

Furthermore, modified natural polymers like chitosan (B1678972) are being developed as green biocatalysts for thiazole synthesis. nih.govmdpi.comacs.org Chitosan-based hydrogels, sometimes enhanced with multi-walled carbon nanotubes, have been shown to effectively catalyze the cyclization reactions that form the thiazole ring. nih.govresearchgate.net These biocatalysts offer advantages such as high yields, mild reaction conditions (often assisted by ultrasonic irradiation), and the ability to be recycled and reused multiple times without significant loss of catalytic activity. nih.govmdpi.com The catalytic activity is attributed to functional groups on the modified chitosan, such as hydrazine (B178648) groups, which facilitate the key steps of the reaction mechanism. nih.gov

Table 3: Chemoenzymatic Synthesis of Thiazole Derivatives This table is interactive and can be sorted by clicking on the headers.

Enzyme/Biocatalyst Substrate(s) Product Key Advantage of Method Reference
Benzoate CoA ligase (BadA) 2-Methylthiazole-5-carboxylic acid, CoA, ATP 2-Methylthiazole-5-carboxyl-CoA Production of unusual starter units for polyketide synthesis. mdpi.com, researchgate.net
Marine macroalgal brominase 2-Aminothiazoles Brominated 2-aminothiazoles Mild, aqueous conditions; compatible with downstream cross-coupling. acs.org
Chitosan Hydrogel (TCsSB) Thiosemicarbazone derivatives, hydrazonoyl chlorides Substituted thiazoles Eco-friendly, recyclable catalyst, high yields under ultrasonic irradiation. nih.gov, acs.org
Chitosan/MWCNTs Composite Thiourea derivatives, α-haloketones Benzil bis-thiazoles Enhanced thermal stability and catalytic efficiency, recyclable. researchgate.net

Table of Mentioned Compounds

Compound Name
This compound
(S)-amino acid-derived thiazole analogues
4-phenoxythiazol-5-carboxamides
Ethyl 2-amino-4-methylthiazole-5-carboxylate
Ethyl acetoacetate
N-bromosuccinimide (NBS)
Thiazole-1,2,3-triazole hybrids
2-Methylthiazole-5-carboxyl-CoA
4-Methylthiazole-5-carboxyl-CoA
Coenzyme A (CoA)
Adenosine triphosphate (ATP)
2-Aminothiazoles
Brominated 2-aminothiazoles
Cephalosporins
Thiosemicarbazone derivatives
Hydrazonoyl chlorides
Benzil bis-thiazoles
Boc-protected amines
Thiazole carboxylic acid
Lawesson's reagent
Thioamide analogues

Biosynthetic Pathways and Natural Occurrence Mechanisms of 5 Ethyl 2 Methylthiazole

Origin and Occurrence of 5-Ethyl-2-methylthiazole in Biological Systems

Microbial Production and Secretion Pathways

Currently, there is a notable lack of specific research identifying microbial strains that produce this compound as a metabolite. While microorganisms are known to produce a wide array of volatile compounds, including various thiazole (B1198619) derivatives, the specific pathways for the biosynthesis of this compound in bacteria or fungi have not been elucidated. General pathways for the formation of the thiazole ring in some bacteria involve the condensation of cysteine with other precursors, but this has not been specifically demonstrated for this compound.

Plant Metabolite Derivations and Accumulation

The presence of this compound has been detected in roasted coffee beans, including both Coffea arabica and Coffea canephora (robusta) varieties. However, its formation is not a result of a direct enzymatic, biosynthetic pathway within the coffee plant itself. Instead, it is a product of the Maillard reaction, a non-enzymatic chemical reaction between amino acids and reducing sugars that occurs during the high temperatures of the roasting process. The precursors for its formation in coffee are believed to be sulfur-containing amino acids like cysteine and methionine, reacting with sugars and other carbonyl compounds.

The following table details the occurrence of this compound in different coffee varieties.

Coffee VarietyPresence of this compound
Coffea arabicaDetected
Coffea canephora (robusta)Detected

Animal-Derived Natural Products and Signals (e.g., Pheromones)

There is currently no scientific evidence to suggest that this compound is an animal-derived natural product or that it functions as a pheromone or signaling molecule in the animal kingdom. Research on animal pheromones has identified a vast number of compounds, but this compound is not among them.

Enzymatic Mechanisms Governing this compound Formation

Identification and Characterization of Key Enzymes and Cofactors

As the formation of this compound in its most well-documented source (roasted coffee) is a result of a non-enzymatic chemical reaction, there are no identified key enzymes or cofactors directly responsible for its synthesis in this context.

The table below summarizes the known natural occurrences of this compound.

Biological SourceOrganismSpecific Location/Condition
FungiAgaricus bisporus (Common Mushroom)Fruiting body
FungiPleurotus ostreatus (Oyster Mushroom)Fruiting body
Plant-derived (post-processing)Coffea arabica (Arabica Coffee)Roasted beans
Plant-derived (post-processing)Coffea canephora (Robusta Coffee)Roasted beans

Elucidation of Precursor Incorporation and Metabolic Fluxes

Due to the lack of identified biosynthetic pathways, the elucidation of precursor incorporation and metabolic fluxes for this compound remains largely uninvestigated. For the Maillard reaction in coffee, the general precursors are known to be sulfur-containing amino acids and reducing sugars. The specific intermediates and the precise reaction mechanism leading to this compound from the complex matrix of coffee bean components are part of the broader, complex network of Maillard reaction pathways.

For its occurrence in mushrooms, it is plausible that precursors such as cysteine, methionine, and fatty acids are involved. However, without the identification of the relevant enzymes and pathways, the specific incorporation of these precursors and the metabolic flux towards this compound formation are unknown.

Genetic Basis of this compound Biosynthesis

The genetic basis for the biosynthesis of the thiazole ring is understood through the study of the thiamin synthesis pathway. Specific genes encoding the enzymes responsible for constructing the thiazole precursor of thiamin have been identified in both prokaryotes and eukaryotes. There is no direct evidence for genes solely dedicated to producing this compound as a volatile secondary metabolite; rather, the genetic foundation lies in the synthesis of the essential thiazole ring for vitamin B1.

In prokaryotes, such as the bacterium Bacillus subtilis, the thiazole biosynthesis pathway is encoded by a cluster of genes. These genes include thiF, thiS, thiG, and thiO. researchgate.net The canonical bacterial pathway for thiazole synthesis involves these genes, along with others like thiH or thiI. mdpi.com These enzymes work in concert to perform the complex oxidative condensation reactions that form the thiazole ring from simple precursors. researchgate.net

In eukaryotes, including yeast and plants, the process is notably different and appears to be more streamlined. A single gene, THI4, encodes the thiazole synthase enzyme responsible for creating the thiazole moiety. researchgate.netmdpi.com This enzyme catalyzes the formation of the adenylated thiazole precursor from NAD+, glycine, and a sulfur atom that is remarkably stripped from its own active-site cysteine residue. mdpi.com

The table below details the key genes involved in the biosynthesis of the thiamin thiazole moiety across different domains of life.

Gene(s)Organism TypeFunction
thiF, thiS, thiG, thiO, thiHProkaryotes (e.g., Bacillus subtilis)Part of a multi-enzyme complex for the oxidative condensation pathway of thiazole synthesis. researchgate.netmdpi.com
THI4Eukaryotes (e.g., Yeast, Plants)Encodes a standalone thiazole synthase that forms the thiazole precursor. mdpi.com

Chemoecological and Inter-species Communication Roles of Biosynthesized this compound

While direct research on the specific chemoecological functions of this compound is limited, the broader class of volatile organic compounds (VOCs) to which it belongs plays critical roles in ecosystem dynamics. Thiazoles and other microbial and plant-derived VOCs are known to act as semiochemicals, mediating communication both within and between species.

Volatile Organic Compound Emissions in Ecosystems

Volatile organic compounds are low molecular weight molecules that readily evaporate and disperse through the environment, acting as airborne signals. nih.gov Fungi and bacteria are prolific producers of VOCs, which are often involved in mediating interactions within their ecological niches. nih.gov These microbial VOCs (MVOCs) are chemically diverse and can influence the growth, development, and behavior of surrounding organisms, including plants, insects, and other microbes. frontiersin.orgnih.gov As a known volatile, this compound is part of this vast atmospheric chemical landscape. Fungal VOCs, for instance, are studied for their roles as semiochemicals for insects and as indicators of fungal growth. nih.gov The emission of such compounds is a key mechanism by which organisms interact with their environment over short and long distances. frontiersin.org

Microbial Interaction and Signaling

Microbial communities engage in complex interactions often mediated by the production of VOCs. These airborne chemicals can act as signals or weapons in chemical warfare between competing microbes. nih.gov Fungal VOCs can mediate interactions between different species, and their biological activity is more significant than previously realized. nih.gov While a specific signaling function for this compound has not been explicitly defined, related thiazole derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov For example, certain bifunctional thiazole compounds have shown potent antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov This suggests that the thiazole structural motif may play a role in mediating antagonistic microbial interactions, potentially by inhibiting the growth of competitors.

Plant-Insect Interactions

The interactions between plants and insects are heavily mediated by chemical cues, including a vast array of VOCs. nih.gov These semiochemicals can act as attractants for pollinators or as repellents and toxins against herbivores. nih.gov The thiazole chemical structure has been identified as a biologically active scaffold in the context of insect biology. Numerous studies have focused on designing and synthesizing novel thiazole derivatives for use as insecticides against agricultural pests. nih.govresearchgate.netmdpi.com For instance, certain N-pyridylpyrazole derivatives containing a thiazole moiety have demonstrated excellent insecticidal activities against lepidopteran pests such as Plutella xylostella and Spodoptera frugiperda. researchgate.netmdpi.com This established insecticidal effect of various synthetic thiazoles indicates that this class of compounds can potently interfere with insect physiology, supporting a potential role for naturally occurring thiazoles in defensive or attractive signaling in plant-insect dynamics.

Advanced Analytical Characterization and Quantification Techniques for 5 Ethyl 2 Methylthiazole

High-Resolution Chromatographic Separation Methodologies

Chromatography is the cornerstone for isolating 5-Ethyl-2-methylthiazole from interfering components in samples such as food products, environmental extracts, and biological fluids. The choice of technique is dictated by the compound's physicochemical properties, particularly its volatility and polarity, as well as the complexity of the sample matrix.

Given its volatility, Gas Chromatography (GC) is the premier technique for the analysis of this compound. The compound is thermally stable and readily partitions into the gas phase, allowing for high-efficiency separations on capillary columns.

Separation: The separation is typically performed on non-polar or mid-polar stationary phases. A common choice is a 5% phenyl-methylpolysiloxane phase, which separates compounds based on their boiling points and, to a lesser extent, their polarity. Temperature programming is employed to ensure sharp peaks and efficient elution of a wide range of analytes.

Detection: While a Flame Ionization Detector (FID) can be used for quantification, Mass Spectrometry (MS) is the most powerful detector for this application, providing both quantification and structural confirmation. thepharmajournal.com High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (GC/Q-TOF) systems, offer exceptional mass accuracy, which is crucial for identifying unknown compounds in complex extracts and differentiating target analytes from matrix interferences. gcms.cz The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that serves as a fingerprint for its unambiguous identification.

Table 1: Typical GC-MS Parameters for this compound Analysis
ParameterTypical Value/Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium or Hydrogen, constant flow rate (e.g., 1.2 mL/min) thepharmajournal.com
Injection Mode Splitless or Pulsed Splitless for trace analysis gcms.cz
Oven Program Initial Temp: 40-60°C, Ramp: 5-15°C/min, Final Temp: 250-300°C
Detector Mass Spectrometer (MSD, Q-TOF)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-350

For analyzing less volatile derivatives of this compound or for samples that are not amenable to GC analysis without extensive cleanup, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative. This is particularly relevant for polar derivatives or when analyzing complex aqueous mixtures.

Modern HPLC approaches, such as the use of mixed-mode columns, can provide unique selectivity for challenging separations. helixchrom.com These columns combine reversed-phase and ion-exchange retention mechanisms, allowing for the simultaneous analysis of compounds with diverse polarities. helixchrom.com For this compound and its derivatives, a C18 column operating in reversed-phase mode is standard. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control pH. Detection is commonly achieved using a Diode Array Detector (DAD) for UV-Vis absorbance or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

Supercritical Fluid Chromatography (SFC) is an advanced technique that bridges the gap between gas and liquid chromatography. It utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. nih.gov SFC offers several advantages, including high separation efficiency, fast analysis times, and reduced organic solvent consumption, making it an environmentally friendly "green" technique. nih.gov

SFC is well-suited for the analysis of moderately polar compounds like thiazoles and can be an excellent tool for complex separations that are difficult to achieve by GC or HPLC. nih.gov The polarity of the mobile phase can be fine-tuned by adding a polar co-solvent (modifier), such as methanol, to the supercritical CO₂. This allows for the precise control of retention and selectivity on various polar stationary phases. nih.gov

While this compound itself is an achiral molecule, its derivatives, synthesized for pharmaceutical or other applications, may contain stereocenters. The separation of enantiomers is critical, as they often exhibit different biological activities.

Chiral chromatography, particularly chiral SFC, is the state-of-the-art method for this purpose. core.ac.uk Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are highly effective at resolving a wide range of chiral compounds, including those with heterocyclic structures like azoles. core.ac.ukresearchgate.net The use of SFC in this context provides faster separations and higher efficiency compared to traditional chiral HPLC. researchgate.net The elution order of enantiomers can be investigated using specialized detectors like a circular dichroism (CD) detector coupled to the SFC system. core.ac.uk

Spectroscopic Elucidation of this compound and Its Derivatives

Spectroscopic techniques are essential for the unambiguous confirmation of the molecular structure of this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for structural assignment in solution.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and correlations, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different types of protons in the molecule.

A singlet for the methyl protons at the C2 position.

A singlet for the single proton on the thiazole (B1198619) ring at the C4 position.

A quartet for the methylene (B1212753) (-CH₂-) protons of the ethyl group.

A triplet for the methyl (-CH₃) protons of the ethyl group. The splitting of the ethyl group signals into a quartet and a triplet is due to spin-spin coupling between the adjacent methylene and methyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone. For this compound, five distinct signals are expected, one for each unique carbon atom in the asymmetric molecule. The chemical shifts are indicative of the electronic environment of each carbon, with carbons of the heterocyclic ring appearing further downfield.

2D NMR Spectroscopy: Two-dimensional NMR techniques are used to establish definitive structural connections.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a clear cross-peak between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the complete molecular structure and confirming the substitution pattern on the thiazole ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound (in CDCl₃)
Atom PositionTechniquePredicted Chemical Shift (δ, ppm)MultiplicityKey 2D Correlations (HMBC)
C2-CH¹H NMR~2.7Singlet (s)C2, C4
C4-H¹H NMR~7.4Singlet (s)C2, C5, C2-CH₃
C5-CH₂CH₃¹H NMR~2.8Quartet (q)C4, C5, C5-CH₂CH₃
C5-CH₂CH₃¹H NMR~1.3Triplet (t)C5, C5-CH₂CH₃
C2¹³C NMR~165--
C4¹³C NMR~135--
C5¹³C NMR~130--
C2-CH₃¹³C NMR~19--
C5-CH₂CH₃¹³C NMR~22--
C5-CH₂CH₃¹³C NMR~15--

Note: Predicted chemical shifts are estimates based on data for structurally similar thiazole compounds. asianpubs.orgmdpi.com

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Analysis (HRMS, MS/MS)

Mass spectrometry is a cornerstone technique for the structural elucidation of this compound by providing detailed information about its mass-to-charge ratio (m/z) and fragmentation patterns. When subjected to electron ionization (EI), the this compound molecule (C₆H₉NS) forms a molecular ion ([M]⁺˙) with a characteristic m/z of 127.

The fragmentation of this molecular ion is predictable and provides a unique fingerprint for identification. The primary fragmentation pathways involve the cleavage of the ethyl group and the thiazole ring. A common fragmentation is the loss of a methyl radical (•CH₃) from the ethyl group, leading to the formation of a stable secondary carbocation at m/z 112. Subsequent loss of ethylene (B1197577) (C₂H₄) from the ethyl group results in a fragment at m/z 99. Cleavage of the entire ethyl group leads to a prominent peak at m/z 98. Further fragmentation of the thiazole ring can also occur, leading to characteristic ions that help confirm the structure. Thiazoles generally exhibit abundant molecular ions, and their fragmentation patterns are specific, aiding in the structural elucidation of unknown thiazole compounds. semanticscholar.org

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments, further confirming the identity of this compound. Tandem mass spectrometry (MS/MS) is employed to isolate the molecular ion and induce further fragmentation, providing more detailed structural information and enhancing selectivity in complex mixtures. This technique is particularly valuable for distinguishing between isomers.

Table 1: Key Mass Fragments of this compound

m/zRelative Intensity (%)Proposed Fragment
127100[C₆H₉NS]⁺˙ (Molecular Ion)
112~60[C₅H₆NS]⁺ (Loss of •CH₃)
99~40[C₄H₅NS]⁺˙ (Loss of C₂H₄)
98~30[C₄H₄NS]⁺ (Loss of •C₂H₅)
71~25[C₃H₃S]⁺
58~20[C₂H₄N]⁺
45~15[CHS]⁺

Data is representative and sourced from the NIST Mass Spectrometry Data Center.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. These techniques are highly specific and can be used for the identification and structural characterization of this compound.

The IR spectrum of a related compound, 2-ethyl-4-methylthiazole, shows characteristic absorption bands that can be extrapolated to this compound. chemicalbook.com The C-H stretching vibrations of the methyl and ethyl groups are expected in the 2900-3000 cm⁻¹ region. The C=N stretching vibration of the thiazole ring typically appears around 1600-1650 cm⁻¹. The C=C stretching vibration of the ring is observed in the 1500-1550 cm⁻¹ region. Vibrations associated with the C-S bond are generally found in the 600-800 cm⁻¹ range.

Table 2: Representative Vibrational Frequencies for Alkyl-Substituted Thiazoles

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C-H Stretch (Alkyl)2900 - 3000
C=N Stretch (Thiazole Ring)1600 - 1650
C=C Stretch (Thiazole Ring)1500 - 1550
C-H Bend (Alkyl)1375 - 1470
Ring Vibrations1000 - 1300
C-S Stretch600 - 800

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra can be used for quantification and to gain insights into the electronic structure. The thiazole ring contains π-electrons that can be excited to higher energy levels by absorbing UV radiation.

The UV-Vis spectrum of thiazole derivatives typically shows absorption bands corresponding to π → π* transitions. The position and intensity of these bands are influenced by the substituents on the thiazole ring. While a specific UV-Vis spectrum for this compound is not widely published, related thiazole compounds exhibit absorption maxima in the UV region, generally between 230 and 270 nm. The presence of alkyl substituents like methyl and ethyl groups can cause a slight red shift (bathochromic shift) in the absorption maximum compared to the unsubstituted thiazole.

Table 3: Expected UV-Vis Absorption for this compound

TransitionExpected λmax (nm)
π → π*230 - 270

Hyphenated Techniques for Comprehensive Analysis of this compound in Complex Matrices

To analyze this compound in complex samples such as food, beverages, and biological fluids, highly selective and sensitive hyphenated techniques are essential. These methods combine the separation power of chromatography with the detection capabilities of spectroscopy.

GC-MS/MS and LC-MS/MS for Trace Analysis and Metabolite Profiling

Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful technique for the trace analysis of volatile compounds like this compound. The gas chromatograph separates the components of a complex mixture, and the tandem mass spectrometer provides highly selective and sensitive detection. This method is widely used for the quantification of flavor compounds in food products like coffee. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed for the analysis of less volatile or thermally labile metabolites of this compound in biological samples. This technique is crucial in metabolomics studies to understand the biotransformation and potential toxicity of thiazole-containing compounds. uni-duesseldorf.deresearchgate.net The metabolism of thiazoles can involve ring cleavage, and LC-MS/MS is instrumental in identifying the resulting metabolites. nih.gov

GC-Olfactometry for Aroma Compound Elucidation

Gas chromatography-olfactometry (GC-O) is a unique technique that combines the separation of volatile compounds by GC with human sensory perception. As the compounds elute from the GC column, they are directed to a sniffing port where a trained panelist can detect and describe the odor. This technique is invaluable for identifying the specific aroma contribution of compounds like this compound, which is known for its nutty and roasted aroma. GC-O has been used to characterize the key aroma compounds in various food products. nih.govnih.govresearchwithrutgers.commdpi.com

Table 4: Aroma Profile of Thiazole Derivatives in Food

CompoundAroma DescriptorFood Matrix
4,5-DimethylthiazoleSkunky, earthyOrange Juice nih.gov
2-Acetyl-2-thiazolineRoasted, nuttyCoffee, popcorn
2-Isobutyl-3-methoxypyrazineBell pepperWine, coffee

NMR-Based Metabolomics for Identification in Biological Samples

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool in metabolomics for the identification and quantification of metabolites in biological samples without the need for extensive sample preparation. nih.gov ¹H NMR and ¹³C NMR spectra provide detailed structural information about molecules. The chemical shifts of the protons and carbons in this compound are influenced by their chemical environment, providing a unique spectral signature. While specific NMR data for this compound is not extensively published, the chemical shifts can be predicted based on the analysis of similar structures and general principles of NMR spectroscopy. tandfonline.comillinois.edulibretexts.orgorganicchemistrydata.org The integration of NMR and MS analyses can provide confirmatory and complementary information on the underlying metabolites.

Sample Preparation and Matrix Effects in this compound Analysis

Advanced Extraction Techniques (e.g., Solid-Phase Microextraction, Headspace Extraction)

Traditional liquid-liquid extraction methods, while effective, can be time-consuming and labor-intensive. Modern analytical workflows for volatile and semi-volatile compounds like this compound increasingly rely on advanced, solvent-free or solvent-minimized extraction techniques such as Solid-Phase Microextraction (SPME) and Headspace (HS) extraction.

Solid-Phase Microextraction (SPME) is a revolutionary sample preparation technique that integrates sampling, extraction, and concentration into a single step. It utilizes a fused-silica fiber coated with a stationary phase. When exposed to a sample, either by direct immersion or through the headspace, analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.

The advantages of SPME include its simplicity, high sensitivity, and the elimination of organic solvents, aligning with the principles of green chemistry. The choice of fiber coating is crucial and depends on the polarity and volatility of the analyte. For a semi-volatile compound like this compound, a fiber with a non-polar or intermediate polarity coating, such as polydimethylsiloxane (B3030410) (PDMS) or divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS), is often suitable.

Headspace Extraction (HS) is another powerful technique for the analysis of volatile and semi-volatile compounds in complex matrices. In this method, a liquid or solid sample is placed in a sealed vial and heated to a specific temperature, allowing volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the gas chromatograph.

Static headspace is the most common approach, where the sample is allowed to reach equilibrium before sampling. Dynamic headspace, or purge-and-trap, involves passing an inert gas through the sample to sweep the volatile compounds onto a sorbent trap, which is then heated to release the analytes for analysis. This can provide greater sensitivity for trace-level analysis.

Table 1: Comparison of Advanced Extraction Techniques for this compound

FeatureSolid-Phase Microextraction (SPME)Headspace (HS) Extraction
Principle Analyte partitions onto a coated fiber.Analyte partitions into the gas phase above the sample.
Solvent Use Solvent-free.Generally solvent-free.
Sensitivity High, dependent on fiber coating and extraction time.Good, can be enhanced with dynamic techniques.
Automation Easily automated.Easily automated.
Sample Throughput Moderate to high.High.
Matrix Effects Can be susceptible to matrix effects influencing partitioning.Can be influenced by matrix components affecting volatility.

Minimizing Matrix Interferences and Enhancing Sensitivity

Matrix effects are a significant challenge in the analysis of trace compounds in complex samples like food. These effects arise from co-extracted compounds that can interfere with the detection and quantification of the target analyte, leading to either suppression or enhancement of the analytical signal.

In the context of this compound analysis by Gas Chromatography-Mass Spectrometry (GC-MS), matrix interferences can occur at various stages of the analytical process, including the injection port, the chromatographic column, and the ion source of the mass spectrometer.

Strategies to Minimize Matrix Interferences:

Matrix-Matched Calibration: This is one of the most effective ways to compensate for matrix effects. Calibration standards are prepared in a blank matrix extract that is similar to the sample being analyzed. This helps to ensure that the analyte and the standards are subjected to the same matrix-induced signal suppression or enhancement.

Stable Isotope Dilution Analysis (SIDA): This technique involves adding a known amount of a stable isotope-labeled analog of this compound to the sample before extraction. The labeled internal standard co-elutes with the native analyte and experiences similar matrix effects. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved, as the ratio is less affected by signal variations.

Sample Dilution: A straightforward approach to reduce matrix effects is to dilute the sample extract. This reduces the concentration of interfering compounds, but care must be taken to ensure that the concentration of this compound remains above the limit of quantification.

Optimized Sample Preparation: The choice of extraction technique and its parameters (e.g., SPME fiber coating, extraction time, and temperature) can be optimized to selectively extract this compound while minimizing the co-extraction of interfering matrix components.

Instrumental Approaches: Utilizing advanced GC-MS techniques such as tandem mass spectrometry (MS/MS) can significantly enhance selectivity. By monitoring specific precursor-to-product ion transitions (Selected Reaction Monitoring - SRM), the chemical noise from the matrix can be effectively filtered out, improving the signal-to-noise ratio and thus the sensitivity and accuracy of the measurement.

Method Validation Protocols for Robust Quantification

To ensure the reliability and accuracy of any analytical method for the quantification of this compound, a thorough validation process is essential. Method validation demonstrates that the analytical procedure is suitable for its intended purpose. The validation should be performed according to internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH) or the US Food and Drug Administration (FDA).

The key performance parameters that must be evaluated during method validation include:

Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In GC-MS, selectivity is often demonstrated by the absence of interfering peaks at the retention time of this compound in blank matrix samples.

Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. A calibration curve is generated, and the coefficient of determination (R²) is typically expected to be ≥ 0.99.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For chromatographic methods, these are often determined based on the signal-to-noise ratio, with a common acceptance criterion of 3:1 for LOD and 10:1 for LOQ.

Accuracy: Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by performing recovery studies on samples spiked with known concentrations of this compound. Acceptable recovery is typically within 80-120%.

Precision: Precision expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): Precision within-laboratory variations: different days, different analysts, different equipment, etc. The acceptance criteria for precision are often an RSD of ≤ 15-20%.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For a GC method, this could include variations in injection temperature, oven temperature ramp rate, or carrier gas flow rate.

Table 2: Typical Method Validation Parameters and Acceptance Criteria

ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (R²) ≥ 0.99
LOD (S/N) ~ 3:1
LOQ (S/N) ~ 10:1
Accuracy (Recovery) 80 - 120%
Precision (RSD) ≤ 15-20%

By implementing these advanced extraction techniques, strategies to mitigate matrix effects, and rigorous method validation protocols, the robust and accurate quantification of this compound in complex matrices can be achieved, providing reliable data for food science, flavor chemistry, and quality control applications.

Mechanistic Investigations of Biological Activities of 5 Ethyl 2 Methylthiazole Non Clinical

Investigation of 5-Ethyl-2-methylthiazole in Microbial Systems

Detailed studies elucidating the direct antimicrobial efficacy and specific mechanisms of action for this compound are not extensively documented in publicly available scientific literature. However, the broader family of thiazole (B1198619) derivatives has been a subject of considerable research in antimicrobial development. analis.com.mynih.gov These studies provide a foundational context for the potential, yet unconfirmed, activities of simpler analogs like this compound.

Modulation of Bacterial Quorum Sensing and Biofilm Formation

The ability of bacteria to communicate and form biofilms is a key factor in their pathogenicity. nih.govnih.gov While numerous studies have explored the potential of various synthetic and natural compounds to interfere with these processes, specific research on the role of this compound as a modulator of bacterial quorum sensing or an inhibitor of biofilm formation is scarce. Investigations into other thiazole analogs have shown promise in disrupting these bacterial communication systems. nih.govresearchgate.net These compounds can act as antagonists to quorum sensing receptors or inhibit the production of signaling molecules, thereby preventing the coordinated gene expression required for biofilm development. The potential of this compound to exhibit similar activities remains an area for future investigation.

Fungal Growth Regulation and Mycotoxin Production Inhibition

The antifungal properties of various thiazole derivatives have been reported, with some compounds showing efficacy against a range of fungal pathogens. nih.govmdpi.com The mechanisms often involve the inhibition of fungal-specific enzymes or disruption of cell wall integrity. Furthermore, the inhibition of mycotoxin production by certain chemical agents is a critical area of research for food safety. researchgate.netmdpi.com However, there is a lack of specific studies investigating the direct effects of this compound on fungal growth regulation or its ability to inhibit the production of mycotoxins by toxigenic fungi.

Role of this compound in Invertebrate Biology and Behavior

The investigation into the specific roles of this compound in the complex biological and behavioral systems of invertebrates is another area where dedicated research is not widely published.

Pheromonal Communication and Chemotaxis in Insects

Chemical communication is vital for the survival and reproduction of many insect species, with pheromones playing a central role. While various classes of organic compounds, including some sulfur-containing heterocycles, have been identified as components of insect pheromones, there is no direct evidence in the available literature to classify this compound as a pheromone or to detail its role in the chemotaxis of any specific insect species.

Behavioral Responses in Arthropods and Other Invertebrates

The behavioral responses of arthropods and other invertebrates to specific chemical cues are diverse and essential for their interaction with the environment. Currently, there are no specific studies that document the behavioral responses, such as attraction, repulsion, or other physiological changes, of any arthropod or other invertebrate species to this compound.

Physiological Effects in Invertebrate Model Organisms

Comprehensive searches of scientific literature and research databases did not yield any studies investigating the physiological effects of this compound in invertebrate model organisms. Consequently, there is no available data to report on the impact of this specific chemical compound on invertebrates such as Drosophila melanogaster or Caenorhabditis elegans.

Mechanistic Studies of this compound Interaction with Biomolecules

Enzyme Inhibition and Activation Studies (In Vitro and Cell-free Systems)

No peer-reviewed research articles or reports were identified that specifically examined the in vitro or cell-free effects of this compound on enzyme inhibition or activation. As a result, there are no findings to present regarding the enzymatic interactions of this compound.

Receptor Binding and Ligand-Target Interactions (Cellular and Cell-free Assays)

There is a lack of available scientific data from cellular or cell-free assays detailing the receptor binding profile or specific ligand-target interactions of this compound. Therefore, no information can be provided on its potential targets within biological systems.

Modulation of Cellular Signaling Pathways (Cell Culture Models)

Investigations into the effects of this compound on cellular signaling pathways using cell culture models have not been reported in the accessible scientific literature. There is no data to describe its potential to modulate key signaling cascades.

Interactions with Nucleic Acids and Proteins

No studies were found that specifically detail the interactions of this compound with nucleic acids (DNA or RNA) or proteins. Thus, its potential to bind to or modify these crucial biomolecules remains uninvestigated.

Immunomodulatory Properties of this compound in Pre-clinical Models

A thorough review of pre-clinical research literature revealed no studies on the immunomodulatory properties of this compound. There is currently no evidence to suggest that this compound has any effect on the immune system in pre-clinical models.

Applications in Advanced Materials and Specialized Chemical Synthesis with 5 Ethyl 2 Methylthiazole

5-Ethyl-2-methylthiazole as a Precursor in Fine Chemical Synthesis

The thiazole (B1198619) ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal and agricultural chemistry due to its wide range of biological activities. While the synthesis of various thiazole derivatives is a broad and active area of research, the specific utility of this compound as a foundational precursor for more complex molecules is a subject of specialized interest. Its substituted structure offers a unique starting point for the synthesis of targeted compounds.

Synthesis of Advanced Pharmaceutical Intermediates

The thiazole nucleus is a key structural component in numerous pharmaceutical agents, including antimicrobial and anticancer drugs. While extensive research focuses on the synthesis of the thiazole ring system itself from acyclic precursors, the use of pre-substituted thiazoles like this compound as a building block for advanced pharmaceutical intermediates is a more targeted synthetic strategy. This approach allows for the direct incorporation of the 2-methyl and 5-ethyl groups into the final drug scaffold, potentially streamlining the synthetic route and avoiding the need for later-stage, and often more complex, alkylation reactions.

However, publicly available research detailing specific pathways where this compound is the explicit starting material for the synthesis of advanced pharmaceutical intermediates is limited. The broader focus in medicinal chemistry literature is often on the construction of the thiazole ring as a key step in the synthesis of novel therapeutic agents.

Derivatization for Agrochemical Development

In the field of agrochemicals, thiazole derivatives have shown promise as fungicides, herbicides, and insecticides. The derivatization of existing thiazole compounds is a common strategy to discover new and more effective crop protection agents. In principle, the ethyl and methyl groups on this compound, as well as the carbon atoms of the thiazole ring, could be functionalized to produce a variety of new chemical entities for screening in agrochemical applications.

Despite the potential, specific examples of the derivatization of this compound for the development of agrochemicals are not widely reported in accessible scientific literature. Research in this area is often proprietary and may not be publicly disclosed. The general literature on agrochemical synthesis tends to focus on broader classes of thiazoles and their synthesis from more fundamental building blocks.

Production of Specialty Chemicals and Reagents

Beyond pharmaceuticals and agrochemicals, substituted thiazoles can serve as intermediates in the synthesis of specialty chemicals, such as dyes, photographic sensitizers, and vulcanization accelerators. The specific substitution pattern of this compound could, in theory, be leveraged to create specialty reagents with unique properties. For instance, the thiazole ring can be involved in the formation of cyanine (B1664457) dyes, and the nature of the substituents can influence the color and stability of these dyes.

Role of this compound in Flavor and Fragrance Science

In contrast to its more specialized role in synthetic chemistry, this compound has a well-established and significant presence in the field of flavor and fragrance. Its distinct organoleptic properties make it a valuable component in the creation of complex aroma profiles for a wide range of food and beverage products.

Contribution to Complex Aroma Profiles and Sensory Perception Mechanisms

This compound is recognized for its contribution to nutty, roasted, and savory aroma profiles. It is a key volatile compound found in a variety of cooked and processed foods, including roasted nuts, coffee, and grilled meats. The formation of this compound in food is often a result of the Maillard reaction, a chemical reaction between amino acids and reducing sugars that gives browned food its distinctive flavor.

Sensory AttributeDescription
Nutty Reminiscent of roasted nuts, such as hazelnuts or peanuts.
Roasted A brown, toasted character similar to that of roasted coffee beans.
Savory A meaty or brothy undertone.
Earthy A slight earthy or soil-like note.

The perception of these attributes is a complex process that begins with the interaction of the volatile this compound molecule with olfactory receptors in the nasal cavity. The specific combination of activated receptors sends a unique signal to the brain, which is then interpreted as a distinct aroma.

Mechanistic Understanding of Olfactory Receptor Interactions (In Vitro and Computational Studies)

The human sense of smell is mediated by a large family of olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) expressed in olfactory sensory neurons. The binding of an odorant molecule to an OR triggers a signaling cascade that results in the perception of a specific smell. Understanding the interaction between a particular odorant, such as this compound, and its corresponding ORs is a key area of research in sensory science.

In vitro studies, which involve expressing specific human ORs in cell lines and then exposing them to odorants, are a powerful tool for deorphanizing receptors (i.e., identifying their specific ligands). These assays can determine which ORs are activated by a particular compound and can provide information on the dose-response relationship.

Computational studies, such as molecular docking and molecular dynamics simulations, complement in vitro work by providing a theoretical model of how an odorant molecule fits into the binding pocket of an OR. These models can predict the binding affinity and identify the key amino acid residues involved in the interaction.

While the general methodologies for studying odorant-receptor interactions are well-established, specific in vitro and computational studies focused on the interaction of this compound with human olfactory receptors are not extensively documented in publicly accessible scientific literature. Research in the flavor and fragrance industry is often proprietary, and the specific ORs that respond to commercially important flavor compounds are a closely guarded secret. However, based on the known structure-odor relationships of other alkylthiazoles, it can be hypothesized that the ethyl and methyl groups, as well as the sulfur and nitrogen atoms of the thiazole ring, play a crucial role in the binding of this compound to its cognate ORs.

Flavor Precursor Chemistry and Reaction Pathways

This compound is a significant heterocyclic flavor compound known for its nutty, roasted, and meaty aroma characteristics. Its formation is intricately linked to complex chemical transformations of non-volatile precursors during the thermal processing of food. The primary route for its generation is the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars.

The key precursors for the thiazole ring structure are sulfur-containing amino acids, primarily cysteine, and a source of ammonia. The carbon backbone is derived from the fragmentation of sugars or lipids. The general pathway involves several key stages:

Initial Stage (Amadori Rearrangement): The Maillard reaction is initiated by the condensation of a reducing sugar (like glucose) with an amino acid. This forms an unstable Schiff base which then rearranges to a more stable Amadori product (a ketosamine).

Intermediate Stage (Sugar Fragmentation and Strecker Degradation): The Amadori products undergo further degradation through various pathways, including 1,2-enolization and 2,3-enolization. These reactions lead to the formation of highly reactive dicarbonyl compounds such as glyoxal (B1671930) and methylglyoxal.

Concurrently, the Strecker degradation of amino acids occurs, where α-amino acids react with dicarbonyl compounds to produce Strecker aldehydes, ammonia, and α-aminoketones. In the context of this compound formation, the Strecker degradation of cysteine is crucial as it liberates hydrogen sulfide (B99878) (H₂S), a key sulfur donor.

Final Stage (Condensation and Cyclization): The formation of the this compound molecule proceeds through the condensation of these reactive intermediates. A proposed pathway involves the reaction of key precursor fragments:

Hydrogen sulfide (H₂S): Derived from the degradation of cysteine.

Ammonia (NH₃): Also generated during the Strecker degradation.

Acetaldehyde (CH₃CHO): A C2 fragment, which can be formed from the Strecker degradation of alanine (B10760859) or from sugar fragmentation.

2-Oxobutanal or a related C4 dicarbonyl compound: This precursor provides the ethyl group at the C5 position and the adjacent carbon atom of the thiazole ring.

The precise assembly involves the reaction of these fragments to form the heterocyclic thiazole ring. The ethyl group at position 5 is a distinguishing feature that points to the involvement of specific sugar or lipid degradation products that can provide a four-carbon chain.

Table 1: Key Precursors and Intermediates in the Formation of this compound

Precursor/Intermediate Role in Formation Source
Cysteine Provides the sulfur atom and ammonia Amino acid
Reducing Sugars Carbon source for the thiazole backbone and side chains Carbohydrates
Dicarbonyl Compounds (e.g., methylglyoxal) Reactive intermediates that drive Strecker degradation Maillard reaction
Hydrogen Sulfide (H₂S) Sulfur donor for the thiazole ring Strecker degradation of cysteine
Acetaldehyde Provides the C2-methyl group Strecker degradation/Sugar fragmentation

Research using model systems has been instrumental in elucidating these pathways. By heating mixtures of specific amino acids and sugars, researchers can identify the resulting volatile compounds and trace the origin of the different structural components of this compound.

This compound in Materials Science and Polymer Chemistry

Despite the extensive research into thiazole-containing compounds in materials science, a review of scientific literature and patent databases indicates a lack of specific research on the application of this compound in this field.

Incorporation into Functional Polymers and Copolymers

There is no available research data to suggest that this compound has been incorporated as a monomer or functional group into polymers or copolymers. While other thiazole derivatives are used to create polymers with specific electronic or physical properties, this particular compound does not appear to have been explored for such applications.

Application in Sensor Technologies and Chemo-sensors

No studies have been identified that utilize this compound in the development of sensor technologies or chemo-sensors. The field of chemical sensors often employs heterocyclic compounds, but the specific characteristics of this compound have not been leveraged for this purpose according to current scientific literature.

Role in Liquid Crystalline Materials and Optoelectronic Devices

There is no evidence in published research to indicate that this compound or its derivatives have been investigated for a role in liquid crystalline materials or for applications in optoelectronic devices. The structural properties required for these applications are typically found in more complex, conjugated thiazole-based molecules.

Catalytic Applications of this compound Derivatives

A comprehensive search of the chemical literature reveals no specific instances of this compound derivatives being utilized for their catalytic properties.

Ligand Design for Organometallic Catalysis

There is no available information on the design or synthesis of organometallic catalysts where this compound or its derivatives serve as ligands. While the nitrogen and sulfur atoms in the thiazole ring could potentially coordinate to a metal center, this potential has not been explored or reported in the context of organometallic catalysis for this specific compound.

Organocatalyst Development

The development of organocatalysts often involves the strategic design and synthesis of molecules that can effectively promote chemical reactions with high selectivity. Thiazolium salts are a prominent class of catalyst precursors, particularly for generating N-heterocyclic carbenes (NHCs). The thiazolium core is crucial for the catalytic activity of the resulting NHC.

In principle, this compound could serve as a foundational structure for the synthesis of novel thiazolium salt-based organocatalysts. The synthesis would typically involve the quaternization of the nitrogen atom in the thiazole ring with a suitable organic halide. This process introduces a substituent on the nitrogen, which is a critical step in creating the thiazolium salt precursor. The identity of this N-substituent, along with the substituents on the thiazole ring (in this case, an ethyl group at the 5-position and a methyl group at the 2-position), can significantly influence the steric and electronic properties of the resulting N-heterocyclic carbene. These properties, in turn, dictate the catalyst's reactivity and selectivity in a given organic transformation.

For asymmetric catalysis, a chiral moiety is typically incorporated into the structure of the thiazolium salt. This can be achieved by using a chiral N-substituent or by modifying the thiazole backbone with chiral auxiliaries. While there is extensive research on chiral thiazolium salts derived from various thiazole precursors, specific studies detailing the synthesis of such catalysts starting from this compound are not currently available in the cited literature. The general approach, however, provides a framework through which this compound could potentially be utilized in the future design of new organocatalysts.

Asymmetric Synthesis Applications

Asymmetric synthesis aims to create chiral molecules with a high degree of stereochemical control, which is of paramount importance in fields such as medicinal chemistry and materials science. Chiral N-heterocyclic carbenes derived from thiazolium salts have proven to be effective catalysts for several key asymmetric reactions. These include the benzoin (B196080) condensation, the Stetter reaction, and various annulation reactions.

The success of these asymmetric transformations relies on the ability of the chiral NHC catalyst to create a chiral environment around the reacting molecules, thereby directing the formation of one enantiomer over the other. The enantioselectivity of these reactions is highly dependent on the structure of the NHC catalyst, including the nature of the substituents on the thiazolium ring.

While the general utility of thiazolium-based NHCs in asymmetric synthesis is well-established, there is no specific data available in the scientific literature that documents the application of catalysts derived from this compound in such reactions. Therefore, detailed research findings, including reaction conditions, yields, and enantiomeric excesses for asymmetric syntheses specifically employing a catalyst based on this compound, cannot be provided at this time. Future research in the field of organocatalysis may explore the potential of this specific thiazole derivative in the development of new and efficient chiral catalysts.

Computational and Theoretical Chemistry of 5 Ethyl 2 Methylthiazole

Quantum Chemical Investigations of 5-Ethyl-2-methylthiazole

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are powerful tools for dissecting the intrinsic properties of this compound. These calculations allow for a detailed examination of the molecule's electronic structure, conformational landscape, and spectroscopic characteristics.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Electrostatic Potential Maps)

The electronic structure of a molecule is fundamental to its chemical behavior. For this compound, understanding the distribution of electrons and the nature of its molecular orbitals is key to predicting its reactivity.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For thiazole (B1198619) derivatives, the HOMO is typically characterized by π-orbitals distributed across the thiazole ring and its substituents, while the LUMO is often a π* anti-bonding orbital. The specific energies of these orbitals for this compound would require dedicated DFT calculations.

Reactivity descriptors derived from the energies of the FMOs provide quantitative measures of a molecule's reactivity. These include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ2 / (2η)

These descriptors help in classifying this compound's reactivity profile and comparing it with other molecules.

Molecular Electrostatic Potential (MEP) Maps offer a visual representation of the charge distribution within the molecule. These maps are generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors on the MEP map indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas represent regions of low electron density (positive potential), prone to nucleophilic attack. For this compound, the nitrogen and sulfur atoms of the thiazole ring are expected to be regions of negative potential, making them potential sites for interaction with electrophiles. The hydrogen atoms of the methyl and ethyl groups would exhibit a more positive potential.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative Data)
ParameterValue (eV)
EHOMO-6.50
ELUMO-1.20
HOMO-LUMO Gap (ΔE)5.30
Ionization Potential (I)6.50
Electron Affinity (A)1.20
Electronegativity (χ)3.85
Chemical Hardness (η)2.65

Conformational Analysis and Tautomeric Equilibria

The flexibility of the ethyl group in this compound gives rise to different spatial arrangements or conformations. Conformational analysis involves identifying the stable conformers and the energy barriers for their interconversion. This is typically achieved by systematically rotating the dihedral angles associated with the ethyl group and calculating the potential energy at each step. The resulting potential energy surface reveals the low-energy conformers, which are the most populated at a given temperature. For the ethyl group, staggered conformations are generally more stable than eclipsed conformations due to reduced steric hindrance.

Tautomerism , the phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton, is also a possibility for thiazole derivatives, particularly if there are labile protons. While this compound itself is not prone to significant tautomerism, related thiazole compounds with amino or hydroxyl groups can exhibit interesting tautomeric equilibria. Computational methods, such as DFT, can be employed to calculate the relative energies of the different tautomers, thereby predicting their equilibrium populations. For instance, in a related study on a more complex thiadiazole derivative, DFT calculations were successfully used to distinguish between amine and imine tautomers by comparing the calculated and experimental solid-state NMR spectra. nih.govnih.govresearchgate.net This demonstrates the power of computational chemistry in resolving structural ambiguities.

Spectroscopic Property Prediction (NMR, IR, UV-Vis Theoretical Calculations)

Computational chemistry provides a powerful means to predict and interpret the spectroscopic signatures of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. These calculations provide theoretical chemical shifts that can be compared with experimental data to aid in the assignment of signals and confirm the molecular structure. The accuracy of these predictions is often improved by applying empirical scaling factors or by using more advanced computational models. nih.govmdpi.com

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These calculations not only predict the positions of the absorption bands but also provide information about the nature of the corresponding vibrational modes. Comparing the theoretical and experimental IR spectra can help in the assignment of vibrational bands to specific functional groups and motions within the molecule. For example, the characteristic stretching frequencies of the C=N and C-S bonds in the thiazole ring, as well as the various C-H vibrations of the methyl and ethyl groups, can be identified.

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT) calculations. These calculations yield the excitation energies and oscillator strengths for the electronic transitions. This information helps in understanding the origin of the observed absorption bands and the nature of the excited states. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the thiazole ring.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
SpectroscopyParameterPredicted Value
1H NMRδ (CH3 on ring)~2.5 ppm
δ (CH2 of ethyl)~2.8 ppm
13C NMRC=N carbon~160 ppm
C-S carbon~120 ppm
IRC=N stretch~1600 cm-1
C-H stretch (alkyl)~2900-3000 cm-1
UV-Visλmax (π → π*)~240 nm

Molecular Dynamics Simulations Involving this compound

While quantum chemical calculations provide insights into the properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule in a more realistic environment, such as in a solvent.

Interaction with Biological Membranes and Lipid Bilayers (Theoretical Models)

The interaction of small molecules like this compound with biological membranes is a critical factor in determining their bioavailability and potential biological activity. Theoretical models, primarily driven by molecular dynamics (MD) simulations, provide an atomic-level understanding of these interactions. nih.govnih.gov These simulations model the lipid bilayer and surrounding solvent explicitly, allowing researchers to observe the dynamic process of a molecule approaching, partitioning into, and permeating the membrane. nih.gov

A key computational method used in this context is the calculation of the Potential of Mean Force (PMF). researchgate.net By using enhanced sampling techniques like umbrella sampling, the PMF profile can be determined, which describes the free energy of the molecule as a function of its position relative to the center of the lipid bilayer. researchgate.net This profile reveals the most energetically favorable location for the molecule within the membrane, whether it be in the aqueous phase, at the polar headgroup interface, or within the hydrophobic acyl tail region. qub.ac.uk For instance, simulations of other small molecules have shown that amphiphilic compounds may prefer to reside at the water-lipid interface, while more hydrophobic molecules tend to embed themselves deep within the membrane's core. qub.ac.uk

While specific theoretical studies on this compound's membrane interactions are not extensively documented, these computational methodologies are the standard approach to predict its behavior. Such models would elucidate its orientation within the bilayer, the energetic barriers to its permeation, and any structural changes it might induce in the membrane itself. nih.gov

Diffusion and Transport Phenomena at the Molecular Level

Molecular dynamics simulations are also the primary tool for investigating diffusion and transport of small molecules at the molecular level. nih.govrug.nl These simulations can track the trajectory of a single molecule, such as this compound, over time, allowing for the direct calculation of its diffusion coefficient (D) at various depths within a model lipid bilayer. nih.gov Studies on other small molecules have revealed that diffusion is not uniform across the membrane; for example, diffusion is often faster in the more fluid, disordered center of the bilayer compared to the more ordered region near the lipid headgroups. nih.gov

The mechanism of transport can also be elucidated. For small molecules, diffusion often occurs via a "jump diffusion" model, where the molecule remains in a transient void or pocket within the lipid matrix for a period before hopping to an adjacent one. nih.govrug.nl The frequency and length of these jumps are influenced by the thermal fluctuations of the lipid tails, which create the transient free volume necessary for movement. rug.nl

Molecular Docking and Ligand-Protein Interaction Modeling of this compound

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is most commonly used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecule, typically a protein receptor or enzyme. wikipedia.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose.

Docking studies on various thiazole derivatives have demonstrated their ability to bind to a wide range of protein targets, including those involved in cancer and microbial diseases. nih.govmdpi.comresearchgate.net These studies reveal specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and arene-cation interactions, that stabilize the ligand-protein complex. For example, in studies of other thiazole conjugates, interactions with key amino acid residues like Serine, Glutamate, and Arginine were identified as crucial for binding affinity. nih.gov

Identification of Potential Binding Sites and Binding Affinities (In Silico)

The first step in a docking simulation is the preparation of the protein structure, which is often obtained from crystallographic data, and the generation of a 3D conformation of the ligand. A "grid box" is then defined, specifying the search space for the docking algorithm, which is typically centered on a known or predicted active site of the protein. nih.gov

The simulation yields a set of possible binding poses, each with an associated binding energy score, usually in kcal/mol. nih.gov Lower binding energy values indicate a more favorable and stable interaction. By analyzing the top-ranked poses, researchers can identify the most probable binding mode and the key amino acid residues involved in the interaction. This in silico analysis can guide the design of new molecules with improved affinity and selectivity.

Below is an illustrative data table showing the type of results obtained from molecular docking studies of various thiazole derivatives against different protein targets.

Compound ClassTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesPrimary Interaction Types
Thiazole-Triazole ConjugateRho6 Protein-9.2Lys15, Arg96, Ser95Arene-cation, Hydrogen Bond
Disubstituted ThiazoleTubulin-8.5Cys241, Leu255, Asn258Hydrogen Bond, Hydrophobic
Thiazole-BenzimidazoleEGFR-7.8Met793, Leu718, Asp855Hydrogen Bond, Pi-Alkyl
Hydrazinyl-ThiazoleAromatase-9.5Arg115, Ser314, Phe221Hydrogen Bond, Arene-cation

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activities (Based on In Vitro Data)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. imist.ma The fundamental principle is that the structural properties of a molecule determine its activity. For a molecule like this compound, QSAR could be used to predict its activity if a dataset of structurally similar thiazole derivatives with measured biological activities (e.g., enzyme inhibition, cytotoxicity) were available. nih.gov

The process involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecule's physicochemical properties, such as:

Topological descriptors: Related to the 2D structure and connectivity of atoms.

Electronic descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). imist.ma

Physicochemical descriptors: Including molar refractivity (MR), LogP (a measure of lipophilicity), and polar surface area (PSA). imist.ma

Once the descriptors are calculated, statistical techniques like Multiple Linear Regression (MLR) or more advanced methods like Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the descriptors with the observed activity. imist.ma A robust QSAR model can then be used to predict the activity of new, untested compounds, guiding synthetic efforts toward more potent molecules.

Virtual Screening for Novel Targets or Analogs

Virtual screening (VS) is a computational technique that involves the screening of large libraries of chemical structures to identify those that are most likely to bind to a target of interest. wikipedia.org This method can be applied in two main ways. First, if a protein target is known, a structure-based VS (often using molecular docking) can be performed to screen thousands or millions of compounds to find potential new ligands.

Second, if a molecule like this compound has a known activity but its target is unknown, ligand-based VS methods can be used. These methods search for molecules with similar shapes or pharmacophore features to the known active molecule. wikipedia.org An extension of this is "reverse screening" or "target fishing," where a single compound is screened against a large database of protein structures to identify potential biological targets. frontiersin.org This approach is invaluable for discovering new mechanisms of action or predicting potential off-target effects. frontiersin.org Virtual screening could therefore be used to rapidly screen for analogs of this compound with enhanced properties or to hypothesize its potential biological targets within the human proteome.

Machine Learning Approaches for Predicting this compound Properties and Reactions

The application of machine learning (ML) and deep learning (DL) is revolutionizing computational chemistry. nih.gov These advanced algorithms can learn complex, non-linear relationships between molecular structure and a wide array of properties, often with higher accuracy than traditional methods. researchgate.net

For a molecule like this compound, ML models can be trained to predict a vast range of characteristics. This includes fundamental thermophysical properties (e.g., density, viscosity, boiling point) and complex biological properties (e.g., ADMET - absorption, distribution, metabolism, excretion, toxicity). nih.govresearchgate.net These models typically use molecular fingerprints or a large set of calculated descriptors as input features. researchgate.net Modern architectures, such as Directed Message-Passing Neural Networks (D-MPNN), can operate directly on the graph structure of the molecule, learning relevant features automatically. arxiv.org

Beyond property prediction, machine learning is also being used to predict the outcomes of chemical reactions. nips.cc By training on large datasets of known reactions, these models can predict the major products of a given set of reactants and reagents, and even suggest optimal reaction conditions. nips.cc Such tools could be used to predict the metabolic fate of this compound or to design novel synthetic routes for its analogs. The high predictive power of ML and DL models makes them an efficient tool for accelerating the characterization and application of chemical compounds. researchgate.net

Predictive Models for Synthetic Yields and Selectivity

Predicting the outcome of a chemical reaction, particularly its yield and selectivity, is a primary goal of computational chemistry. Machine learning (ML) and other statistical methods have emerged as powerful tools for building models that can forecast these outcomes based on a variety of molecular and reaction-based descriptors. acs.orgnih.gov

For the synthesis of this compound, which is often achieved through variations of the Hantzsch thiazole synthesis, predictive models can be developed to optimize reaction conditions. A supervised machine learning approach could be trained on a dataset of thiazole syntheses where reactants, catalysts, solvents, temperatures, and reaction times are systematically varied. acs.orgchemrxiv.org

Model Development: A typical workflow for creating such a predictive model involves:

Data Collection: Gathering a dataset of reactions for the synthesis of this compound and related analogs, including starting materials, reagents, and experimentally determined yields.

Featurization: Converting the molecules and reaction conditions into numerical descriptors. For the reactants (e.g., thioacetamide (B46855) and a 3-halopentan-2-one derivative), these features can include quantum chemical properties like atomic charges, frontier molecular orbital energies (HOMO/LUMO), and steric parameters. nih.gov Reaction conditions are represented by parameters such as temperature, solvent polarity, and catalyst loading.

Model Training: Using algorithms like gradient boosting, random forests, or neural networks to learn the complex, non-linear relationships between the input features and the reaction yield. chemrxiv.org

Validation: Assessing the model's predictive power using internal and external validation techniques to ensure it can generalize to new, unseen reaction setups. imist.ma

The table below illustrates a hypothetical dataset that could be used to train a machine learning model to predict the yield of this compound.

Starting Material AStarting Material BCatalystSolventTemperature (°C)Predicted Yield (%)Experimental Yield (%)
Thioacetamide3-Chloropentan-2-oneNoneEthanol788285
Thioacetamide3-Bromopentan-2-oneNoneEthanol788890
Thioacetamide3-Chloropentan-2-oneNaOAcMethanol657578
Thioacetamide3-Bromopentan-2-oneNoneIsopropanol828587

By analyzing the contributions of different features, such models can also provide insights into the reaction mechanism, helping chemists to rationally design experiments that maximize yield and selectivity.

Property Prediction from Chemical Structure

The physicochemical and electronic properties of this compound can be accurately predicted using its chemical structure as the sole input. These predictions are crucial for applications ranging from materials science to drug design. The two primary methods for this are Quantitative Structure-Activity Relationship (QSAR) models and quantum chemical calculations.

QSAR Models: QSAR models are statistical models that correlate a molecule's structural or physicochemical properties (descriptors) with its activity or another property of interest. imist.maresearchgate.net For a class of thiazole derivatives, a QSAR model could predict properties like solubility, boiling point, or biological activity. nih.govnih.gov Descriptors for this compound would include topological indices, molecular weight, logP (lipophilicity), and electronic parameters derived from its 2D or 3D structure.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) provide a more fundamental approach by solving approximations of the Schrödinger equation for the molecule. These calculations can yield a wide range of electronic and geometric properties. For this compound, DFT calculations could predict:

Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles in its lowest energy conformation.

Electronic Properties: The distribution of electrons, dipole moment, and molecular electrostatic potential, which governs intermolecular interactions.

Spectroscopic Properties: Predictions of IR, UV-Vis, and NMR spectra to aid in its characterization.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity and electronic transitions.

The following table presents hypothetical data for this compound that could be generated from such computational methods.

PropertyPredicted ValueComputational Method
Molecular Weight127.21 g/molStandard Atomic Weights
Dipole Moment1.85 DDFT (B3LYP/6-31G)
HOMO Energy-6.5 eVDFT (B3LYP/6-31G)
LUMO Energy-0.8 eVDFT (B3LYP/6-31G)
HOMO-LUMO Gap5.7 eVDFT (B3LYP/6-31G)
LogP (Octanol-Water)2.15QSAR/Fragment-based

Retrosynthetic Analysis Applications

Computer-Aided Synthesis Planning (CASP) has revolutionized how chemists design synthetic routes. tum.denih.gov Retrosynthetic analysis software uses algorithms, often powered by machine learning and vast reaction databases, to deconstruct a target molecule into simpler, commercially available starting materials. nih.gov

For this compound, a retrosynthesis program would identify the key bonds that can be disconnected based on known and reliable chemical transformations. The most logical disconnection is the C-N and C-S bonds of the thiazole ring, which points to the well-established Hantzsch thiazole synthesis.

A plausible retrosynthetic pathway generated by a CASP tool for this compound would likely proceed as follows:

Target Molecule: this compound.

Retrosynthetic Step 1 (C-N/C-S disconnection): The software identifies the thiazole ring as a key functional group that can be formed via a cyclocondensation reaction. This disconnects the ring into two synthons: a thioamide equivalent and an α-haloketone equivalent.

Precursors Identified:

Thioacetamide: Provides the C2-methyl group and the sulfur and nitrogen atoms.

3-Halo-2-pentanone: (e.g., 3-bromo-2-pentanone or 3-chloro-2-pentanone) Provides the ethyl group at C5 and the rest of the carbon backbone.

Further Analysis: The software would then check databases for the commercial availability of these precursors. Both thioacetamide and 3-halo-2-pentanones are common reagents. If they were not available, the program would apply further retrosynthetic steps to break them down into even simpler starting materials.

Environmental Chemistry and Biotransformation of 5 Ethyl 2 Methylthiazole

Biotransformation and Microbial Degradation of 5-Ethyl-2-methylthiazole

Biotransformation and microbial degradation are key processes in the environmental fate of many organic compounds. These processes involve the alteration or breakdown of substances by microorganisms.

Microbial Communities Involved in Degradation

Specific microbial communities responsible for the degradation of this compound have not been identified in the reviewed literature. However, studies on other heterocyclic compounds, including benzothiazoles, have identified certain bacterial genera with the ability to break down these structures. For instance, various Rhodococcus strains have been shown to degrade benzothiazole and its derivatives alljournals.cn. It is possible that similar soil and water bacteria, such as species of Pseudomonas, Alcaligenes, and Sphingomonas, which are known to degrade a wide range of organic pollutants, could also be involved in the breakdown of simpler alkylthiazoles like this compound mdpi.com. The composition of the microbial community and its ability to degrade a specific compound can be influenced by various environmental factors such as temperature, pH, and the presence of other nutrients globalscienceresearchjournals.orgnih.gov.

Enzymatic Pathways and Metabolic Intermediates in Bioremediation

The enzymatic pathways for the degradation of this compound are not specifically elucidated in the available research. However, based on studies of similar compounds, the initial steps of degradation are likely to involve oxidation of the alkyl side chains or the thiazole (B1198619) ring itself.

A study on the degradation of 4-methyl-5-β-hydroxyethylthiazole by soil bacteria provides a potential analogue. In that case, the initial step was the oxidation of the hydroxyethyl side chain to form 4-methylthiazole-5-acetic acid. This reaction was catalyzed by a thiazole dehydrogenating enzyme that required NAD and FAD as coenzymes. This suggests that for this compound, the ethyl or methyl group could be the initial site of enzymatic attack, likely leading to the formation of corresponding carboxylic acids or hydroxylated intermediates.

The ultimate fate of the thiazole ring would involve its cleavage. The biosynthesis of thiazoles often involves cysteine, which provides the N-C-C-S backbone wikipedia.org. It is conceivable that microbial degradation pathways might reverse this process, breaking the ring to release simpler sulfur and nitrogen-containing compounds that can then be assimilated into microbial biomass or further mineralized to inorganic forms like sulfate and ammonia.

Biodegradation Kinetics and Influencing Factors

There is no specific data on the biodegradation kinetics, such as half-life in different environmental compartments (soil, water, sediment), for this compound. The rate of biodegradation would be influenced by a multitude of factors globalscienceresearchjournals.org. These include:

Compound Bioavailability: The extent to which the compound is dissolved in water and accessible to microorganisms.

Microbial Population: The presence, abundance, and adaptation of microorganisms capable of degrading the compound.

Environmental Conditions: Factors such as temperature, pH, oxygen availability, and the presence of other organic matter can significantly affect microbial activity and thus the rate of degradation globalscienceresearchjournals.orgnih.gov.

Chemical Structure: The nature of the substituents on the thiazole ring can influence its susceptibility to microbial attack globalscienceresearchjournals.orgnih.gov.

Given the lack of specific experimental data, it is not possible to provide a quantitative assessment of the biodegradation kinetics of this compound.

Data Tables

Due to the absence of specific experimental data for this compound in the reviewed scientific literature, it is not possible to generate interactive data tables with detailed research findings as requested. The creation of such tables would require quantitative data on degradation rates, half-lives, metabolic intermediates, and identified microbial species, none of which are available for this specific compound.

Environmental Monitoring and Distribution of this compound

The environmental presence of this compound, a volatile organic compound (VOC) utilized in the flavor and fragrance industry, is not extensively documented in publicly available scientific literature. Its detection in various food products, such as coffee and mushrooms, suggests potential pathways into the environment, albeit at likely low concentrations. hmdb.ca The monitoring and distribution of this compound in environmental matrices such as air, water, and soil are crucial for understanding its environmental fate and potential impact.

Presence in Air, Water, and Soil Samples

Direct observational data detailing the concentrations of this compound in ambient air, natural water bodies, and soil are scarce. However, its classification as a VOC implies that it can be released into the atmosphere from sources where it is produced or used. Its moderate water solubility would also allow for its potential presence in wastewater effluents from food processing or manufacturing facilities. The persistence and distribution in soil would be governed by factors such as soil type, organic matter content, and microbial activity.

Given the absence of specific monitoring data, the potential for its presence in different environmental compartments can be inferred from its use and physical-chemical properties. As a volatile flavor and fragrance compound, its release into the air is a primary route of environmental entry. d-nb.infonih.gov Subsequent deposition or partitioning into water and soil could then occur.

Interactive Table: Potential Environmental Occurrence of this compound

Environmental Matrix Potential for Presence Likely Sources
Air High Emissions from food and fragrance industries, consumer products.
Water Moderate Industrial wastewater discharge, atmospheric deposition.
Soil Low to Moderate Atmospheric deposition, land application of contaminated biosolids.

Analytical Methodologies for Environmental Trace Analysis

The trace analysis of this compound in environmental samples necessitates highly sensitive and selective analytical techniques due to the expected low concentrations. Methodologies developed for the analysis of volatile flavor and fragrance compounds are directly applicable. d-nb.infoacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the identification and quantification of this compound. mdpi.commdpi.com This technique offers excellent separation capabilities and definitive compound identification based on mass spectra.

For sample preparation and pre-concentration from environmental matrices, several techniques can be employed to enhance detection limits:

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and versatile technique for extracting VOCs from air, water, and the headspace of solid samples. nih.govacs.org A fused silica fiber coated with a suitable stationary phase is exposed to the sample's headspace, where volatile analytes partition onto the fiber. The fiber is then thermally desorbed in the GC inlet for analysis. The choice of fiber coating is critical for efficient extraction.

Purge and Trap (P&T): This dynamic headspace technique is particularly effective for water samples. An inert gas is bubbled through the sample, stripping the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS system.

Solvent Extraction: For soil and solid samples, solvent extraction can be utilized, followed by concentration of the extract before GC-MS analysis.

The selection of the appropriate analytical method depends on the sample matrix, the expected concentration range, and the specific requirements of the environmental monitoring program.

Interactive Table: Recommended Analytical Techniques for this compound in Environmental Samples

Analytical Technique Sample Matrix Key Advantages
HS-SPME-GC-MS Air, Water, Soil Solvent-free, high sensitivity, suitable for automation. acs.org
Purge and Trap-GC-MS Water, Soil Excellent for low-level detection in aqueous matrices.

Future Research Trajectories and Methodological Innovations in 5 Ethyl 2 Methylthiazole Research

Emerging Synthetic Strategies for Sustainable 5-Ethyl-2-methylthiazole Production

The chemical industry's shift towards greener and more sustainable practices is profoundly influencing the synthesis of heterocyclic compounds like this compound. bohrium.comresearchgate.net Traditional synthetic routes, such as the Hantzsch thiazole (B1198619) synthesis, often rely on harsh reaction conditions and hazardous reagents. bepls.com Consequently, researchers are actively developing innovative and environmentally benign methodologies.

Key emerging strategies include:

Microwave-Assisted and Ultrasound-Mediated Synthesis: These techniques offer significant advantages in terms of reduced reaction times, increased yields, and lower energy consumption. researchgate.netbepls.com

Green Solvents and Catalysts: The use of water, supercritical fluids, and ionic liquids as reaction media, coupled with recyclable and non-toxic catalysts, is a cornerstone of sustainable thiazole synthesis. bohrium.comresearchgate.netbepls.com

Multi-Component Reactions (MCRs): MCRs are highly efficient, atom-economical processes that allow for the synthesis of complex molecules in a single step, minimizing waste and simplifying purification. researchgate.net

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, scalability, and product consistency.

Table 1: Comparison of Conventional and Emerging Synthetic Strategies for Thiazoles
StrategyConventional Approach (e.g., Hantzsch Synthesis)Emerging Green Approaches
SolventsOften volatile organic compounds (VOCs)Water, ionic liquids, supercritical fluids, solvent-free conditions bohrium.comresearchgate.netbepls.com
CatalystsOften stoichiometric and/or hazardous reagentsReusable solid-supported catalysts, biocatalysts, metal-free catalysts bohrium.combepls.com
Energy InputConventional heating (often prolonged)Microwave irradiation, ultrasonication researchgate.netbepls.com
Reaction TimeHours to daysMinutes to hours bepls.com
Waste GenerationSignificant by-product formationMinimized waste through atom-economical reactions (e.g., MCRs) researchgate.net

Discovery of Novel Biological Roles and Mechanistic Insights for this compound

While this compound is recognized for its sensory properties, the broader biological activities of this compound and its derivatives remain largely unexplored. The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs with a wide range of therapeutic effects. scientificforefront.orgresearchgate.netnih.govdergipark.org.tr This suggests that this compound could possess untapped biological potential.

Future research in this area will focus on:

Screening for Bioactivity: High-throughput screening (HTS) of this compound and its synthesized analogues against various biological targets, including enzymes, receptors, and microbial strains, will be crucial for identifying novel therapeutic applications. drugtargetreview.com Thiazole derivatives have shown promise as antimicrobial, antifungal, anticancer, anti-inflammatory, and antiviral agents. scientificforefront.orgresearchgate.netnih.govmdpi.com

Mechanistic Studies: Elucidating the molecular mechanisms underlying any observed biological activity will be a key research focus. This will involve techniques such as molecular docking, transcriptomics, and proteomics to identify cellular targets and signaling pathways modulated by this compound.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound structure will help in understanding the relationship between its chemical features and biological activity, guiding the design of more potent and selective derivatives.

Advancements in Analytical Methodologies for Ultra-Trace Detection and In Situ Analysis

The detection and quantification of volatile organic compounds (VOCs) like this compound at ultra-trace levels are critical in various fields, from food science to environmental monitoring. nih.gov Future advancements in analytical techniques will enable more sensitive, rapid, and in-field analysis.

Key methodological innovations include:

Solid-Phase Microextraction (SPME): SPME, particularly when coupled with gas chromatography-mass spectrometry (GC-MS), is a powerful tool for the pre-concentration and analysis of volatile compounds from complex matrices. rsc.orgresearchgate.net In situ SPME allows for direct sampling from the environment, minimizing sample handling and degradation. rsc.org

Gas Chromatography-Ion Mobility Spectrometry (GC-IMS): This technique offers high selectivity and sensitivity for the in situ detection of VOCs in real-time, making it suitable for online process monitoring and quality control. mdpi.com

Electronic Noses and Sensor Arrays: The development of novel sensors with high specificity for thiazole derivatives could lead to portable and cost-effective devices for rapid quality assessment in the food and beverage industry.

Integration of Artificial Intelligence and Robotics in this compound Discovery and Synthesis

The convergence of artificial intelligence (AI), machine learning (ML), and robotics is revolutionizing chemical research. bohrium.com These technologies are poised to accelerate the discovery and optimization of this compound and its derivatives.

Future applications in this domain include:

AI-Driven Synthesis Planning: Machine learning algorithms can predict reaction outcomes and suggest optimal synthetic routes, reducing the time and resources required for experimental work. beilstein-journals.orgnih.gov

Automated Synthesis and High-Throughput Screening (HTS): Robotic platforms can perform chemical reactions, purify products, and screen for biological activity with high precision and throughput, enabling the rapid exploration of large chemical spaces. chemcopilot.combmglabtech.comwikipedia.orgelectronicspecifier.comhtworld.co.uksciencedaily.com Autonomous systems can even make decisions about the next set of experiments to perform based on real-time data analysis. electronicspecifier.comsciencedaily.comliverpool.ac.uk

Predictive Modeling of Properties: AI models can be trained to predict the sensory, biological, and physicochemical properties of novel thiazole derivatives, guiding the design of molecules with desired characteristics.

Table 2: Impact of AI and Robotics on this compound Research
Area of ImpactTraditional ApproachAI and Robotics-Enhanced Approach
Discovery of New DerivativesManual synthesis and testing of a limited number of compounds.High-throughput synthesis and screening of large compound libraries. chemcopilot.combmglabtech.comwikipedia.org
Synthesis OptimizationTime-consuming, one-variable-at-a-time optimization.Machine learning algorithms that simultaneously optimize multiple reaction parameters. bohrium.combeilstein-journals.orgresearchgate.net
Data AnalysisManual interpretation of experimental data.AI-powered analysis of large datasets to identify trends and make predictions. electronicspecifier.com
Experimental ThroughputLimited by human labor and working hours.24/7 autonomous operation of robotic platforms. sciencedaily.com

Interdisciplinary Research Integrating this compound into New Fields of Science and Technology

The unique chemical properties of this compound open up possibilities for its application in fields beyond its traditional use. Interdisciplinary collaborations will be key to unlocking this potential.

Potential new fields of application include:

Materials Science: Thiazole-containing polymers and coordination complexes have been investigated for their electronic and optical properties. This compound could serve as a building block for the synthesis of novel functional materials, such as organic semiconductors or chemosensors.

Agriculture: The potential antimicrobial and antifungal properties of thiazole derivatives could be harnessed for the development of new crop protection agents. smolecule.com

Biotechnology: The biosynthesis of this compound in microorganisms could be optimized through metabolic engineering to create sustainable and natural sources of this flavor compound.

Q & A

Q. What are the common synthetic routes for 5-Ethyl-2-methylthiazole, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclocondensation of α-halo ketones with thioamides or thiourea derivatives. For example, in thiazole formation, ethyl acetoacetate derivatives may react with thiourea under acidic conditions (e.g., HCl) to form the thiazole core. Optimization of solvents (e.g., ethanol, DMF) and catalysts (e.g., LiCl) is critical for regioselectivity and yield . Temperature control (reflux vs. room temperature) and stoichiometric ratios of reagents can reduce byproducts like thiadiazoles or tetrazoles, which are common in heterocyclic synthesis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identifies functional groups (e.g., C=N stretching at ~1600 cm⁻¹, C-S-C at ~650 cm⁻¹) .
  • 1H/13C NMR : Distinguishes substituents on the thiazole ring. For example, the methyl group at position 2 appears as a singlet (~δ 2.4 ppm), while the ethyl group at position 5 shows a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.8–3.0 ppm) .
  • GC-MS : Validates purity and molecular ion peaks (e.g., m/z 127.21 for C₆H₉NS) .

Q. How does solvent choice affect the solubility and crystallization of this compound?

  • Methodological Answer : Solubility studies in polar solvents (e.g., methanol, ethanol) show higher solubility due to hydrogen bonding, while nonpolar solvents (e.g., cyclohexane) yield lower solubility. Thermodynamic models like the modified Apelblat equation can predict solubility trends across temperatures. For crystallization, ethyl acetate or acetone are preferred for their moderate polarity and volatility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity data for thiazole derivatives?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent position) or assay protocols. For example, replacing a methyl group with a trifluoromethyl group in position 4 (as in compound 22c ) significantly alters lipophilicity and membrane permeability. Standardized testing (e.g., CLSI guidelines) and comparative studies using isogenic bacterial strains can isolate structural-activity relationships. Meta-analyses of published datasets should account for variables like pH sensitivity, as seen in tetrazole derivatives .

Q. What experimental design strategies mitigate side reactions during thiazole functionalization?

  • Methodological Answer :
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during alkylation or acylation .
  • Catalyst Screening : Transition metals (e.g., CuCN) improve regioselectivity in azide-alkyne cycloadditions for tetrazole-thiazole hybrids .
  • In Situ Monitoring : HPLC or TLC tracks intermediate formation (e.g., hydrazones in Schiff base syntheses) to optimize reaction quenching .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predicts electron density distributions to identify nucleophilic/electrophilic sites for functionalization. For example, the C5 position is more reactive due to electron-withdrawing effects of the ethyl group .
  • Molecular Docking : Screens derivatives against target proteins (e.g., bacterial dihydrofolate reductase) to prioritize synthesis. Studies on biphenyl-thiazole hybrids (e.g., compound 24 ) validate docking accuracy against experimental IC₅₀ values.

Q. What are the challenges in reconciling spectroscopic data across studies for thiazole derivatives?

  • Methodological Answer : Discrepancies in NMR shifts may stem from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or impurities. Cross-referencing with NIST reference spectra and using deuterated internal standards (e.g., TMS) improves reproducibility. For IR, baseline correction and KBr pellet preparation consistency are critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.